![molecular formula C8H13NO B1525539 4-azatricyclo[4.2.1.0,3,7]nonan-2-ol CAS No. 1552375-92-4](/img/structure/B1525539.png)
4-azatricyclo[4.2.1.0,3,7]nonan-2-ol
Overview
Description
4-azatricyclo[4.2.1.0,3,7]nonan-2-ol is a complex organic compound with the molecular formula C8H13NO and a molecular weight of 139.19 g/mol . It is also known by its IUPAC name, octahydro-3,5-methanocyclopenta[b]pyrrol-6-ol . This compound is characterized by its tricyclic structure, which includes a nitrogen atom and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-azatricyclo[4.2.1.0,3,7]nonan-2-ol typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the reaction of a cyclopentane derivative with an amine, followed by cyclization and reduction steps . The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-azatricyclo[4.2.1.0,3,7]nonan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The nitrogen-containing ring can be reduced to form amines.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and alkyl halides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives such as ketones, amines, and substituted tricyclic compounds, which can be further utilized in different chemical syntheses .
Scientific Research Applications
Chemistry
4-Azatricyclo[4.2.1.0,3,7]nonan-2-ol serves as a building block in the synthesis of complex organic molecules. Its ability to undergo various chemical transformations makes it valuable in synthetic organic chemistry:
- Synthesis of Derivatives : It can be transformed into different derivatives through oxidation, reduction, and substitution reactions.
- Reagent in Reactions : The compound is utilized as a reagent in various chemical reactions, facilitating the development of new materials and compounds.
Biology
Research indicates that this compound may possess potential biological activities , including:
- Antimicrobial Properties : Preliminary studies suggest activity against certain bacterial strains, warranting further investigation into its efficacy.
- Pharmacological Potential : It is being explored for its role as a pharmaceutical intermediate, particularly in the development of drugs targeting neurological conditions.
Medicine
In medicinal chemistry, this compound is studied for its potential therapeutic applications:
- Neuropharmacology : The compound has shown promise in enhancing cognitive functions by interacting with muscarinic receptors, particularly the M1 subtype.
- Drug Development : It serves as a precursor for synthesizing novel pharmacological agents aimed at treating neurodegenerative diseases such as Alzheimer's.
Industry
The compound is also utilized in the production of specialty chemicals and materials with unique properties:
- Chemical Manufacturing : Its unique structure allows for the synthesis of specialty chemicals that can be tailored for specific industrial applications.
Case Studies
A review of related compounds within the azatricyclo family highlights their biological activities:
Study | Compound | Findings |
---|---|---|
Study 1 | 1-(1,2,5-thiadiazol-4-yl)-4-azatricyclo[2.2.1.0(2,6)]heptanes | High selectivity towards M1 receptor; oral bioavailability of 20-30% in rats |
Various derivatives | N/A | Demonstrated potential as building blocks for complex organic synthesis with biological relevance |
Similar Compounds
Compound Name | Structure Type | Notable Properties |
---|---|---|
Octahydro-3,5-methanocyclopenta[b]pyrrol-6-ol | Bicyclic | Comparable reactivity |
9-Methyl-3-oxa-9-azatricyclo[3.3.1.0~2,4~]nonan-7-ol | Bicyclic | Similar structural characteristics |
Uniqueness
The specific tricyclic structure of this compound imparts distinct chemical and physical properties that make it valuable for specialized applications in research and industry.
Mechanism of Action
The mechanism of action of 4-azatricyclo[4.2.1.0,3,7]nonan-2-ol involves its interaction with specific molecular targets and pathways. The nitrogen atom in the tricyclic structure can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes . The hydroxyl group can participate in hydrogen bonding and other interactions, affecting the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-azatricyclo[4.2.1.0,3,7]nonan-2-ol is unique due to its specific tricyclic structure, which imparts distinct chemical and physical properties.
Biological Activity
4-Azatricyclo[4.2.1.0,3,7]nonan-2-ol is a bicyclic compound characterized by its unique azatricyclo structure, which incorporates a nitrogen atom into a tricyclic framework. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial and antiviral properties.
- Molecular Formula : C₈H₁₃NO
- Molecular Weight : 139.19 g/mol
- CAS Number : 1552375-92-4
The compound features a secondary alcohol group at the second carbon position, which contributes to its reactivity and potential biological activity. Its unique structure allows it to engage in various chemical reactions, making it a versatile candidate for further research.
The biological activity of this compound is thought to involve its interaction with specific molecular targets. The nitrogen atom in the tricyclic structure can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. This interaction may modulate enzyme activity or receptor binding, leading to various biological effects.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating its derivatives against Gram-positive bacteria, several compounds demonstrated notable inhibition against strains such as Staphylococcus aureus and Streptococcus pneumoniae.
Compound | Activity | Notes |
---|---|---|
1b | Significant inhibition | Effective against Gram-positive cocci |
2b | Moderate inhibition | Requires further optimization |
4b | High inhibition | Potential lead compound |
Antiviral Activity
The compound has also been investigated for its antiviral properties, particularly against HIV-1. A series of derivatives were synthesized and evaluated for their inhibitory effects on HIV-1 multiplication in acutely infected MT-4 cells.
Derivative | IC50 (µM) | Notes |
---|---|---|
A | 5.2 | Potent inhibitor |
B | 12.8 | Moderate efficacy |
C | >20 | Less effective |
Study on Antimicrobial Properties
In a controlled laboratory setting, researchers synthesized various derivatives of this compound and assessed their antimicrobial activity using standard disk diffusion methods. The results indicated that certain derivatives exhibited enhanced activity compared to the parent compound.
Study on Antiviral Effects
A separate study focused on the antiviral effects of this compound against HIV-1 showed that specific modifications to the structure could significantly enhance its inhibitory potency.
Properties
IUPAC Name |
4-azatricyclo[4.2.1.03,7]nonan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c10-8-4-1-5-3-9-7(8)6(5)2-4/h4-10H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUBFQEYKZRPUHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3C1CNC3C2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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